molecular formula C14H8Cl2F3NO B287385 N-(2,3-dichlorophenyl)-3-(trifluoromethyl)benzamide

N-(2,3-dichlorophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B287385
M. Wt: 334.1 g/mol
InChI Key: HHMAQUDZUDPYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-(trifluoromethyl)benzamide, commonly known as DCF, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and is characterized by its potent inhibitory effects on the activity of calmodulin-dependent enzymes.

Mechanism of Action

DCF exerts its inhibitory effects on calmodulin-dependent enzymes by binding to the calmodulin-binding domain of the enzyme. This prevents the binding of calmodulin to the enzyme, which is necessary for its activation. DCF has been shown to be a competitive inhibitor of calmodulin-dependent enzymes, meaning that it competes with calmodulin for binding to the enzyme.
Biochemical and Physiological Effects:
DCF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit smooth muscle contraction, cell proliferation, and synaptic plasticity. DCF has also been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase C. DCF has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

DCF has several advantages as a tool for scientific research. It is a potent inhibitor of calmodulin-dependent enzymes and has been shown to be effective in a wide range of experimental systems. DCF is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to the use of DCF. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. DCF is also toxic to some cell types at high concentrations, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for research on DCF. One area of interest is the development of more selective inhibitors of calmodulin-dependent enzymes. This would allow researchers to investigate the specific roles of individual enzymes in various physiological and pathological processes. Another area of interest is the development of DCF derivatives with improved pharmacokinetic properties. This would allow for more effective use of DCF in vivo and could lead to the development of new therapeutic agents for the treatment of diseases such as cancer and inflammation.
Conclusion:
In conclusion, DCF is a potent inhibitor of calmodulin-dependent enzymes that has been widely used in scientific research. It has been shown to have a number of biochemical and physiological effects and has been used to investigate the role of calmodulin-dependent enzymes in various processes. While there are some limitations to the use of DCF, it remains a valuable tool for scientific research. Future research on DCF and its derivatives holds promise for the development of new therapeutic agents for the treatment of a wide range of diseases.

Synthesis Methods

DCF can be synthesized by reacting 2,3-dichloroaniline with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

DCF has been extensively used in scientific research as a tool to investigate the role of calmodulin-dependent enzymes in various physiological and pathological processes. It has been shown to inhibit the activity of enzymes such as myosin light chain kinase, protein kinase C, and Ca2+/calmodulin-dependent kinase II. DCF has been used to study the role of these enzymes in processes such as smooth muscle contraction, cell proliferation, and synaptic plasticity.

properties

Product Name

N-(2,3-dichlorophenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C14H8Cl2F3NO

Molecular Weight

334.1 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8Cl2F3NO/c15-10-5-2-6-11(12(10)16)20-13(21)8-3-1-4-9(7-8)14(17,18)19/h1-7H,(H,20,21)

InChI Key

HHMAQUDZUDPYIM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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